molecular formula C8H11N3O4S B608443 Lamivudine sulfoxide, (R)- CAS No. 160552-54-5

Lamivudine sulfoxide, (R)-

Cat. No. B608443
M. Wt: 245.25
InChI Key: LJMQAXFNQNADRZ-AJHSIVBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lamivudine sulfoxide, ®- is a metabolite of Lamivudine . Lamivudine is a potent nucleoside reverse transcriptase inhibitor and antiviral agent . It has been used for the treatment of chronic hepatitis B . Lamivudine is a nucleoside analogue reverse transcriptase inhibitor indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection .


Molecular Structure Analysis

Lamivudine is a reverse transcriptase inhibitor and zalcitabine analog in which a sulfur atom replaces the 3’ carbon of the pentose ring . The chemical formula of Lamivudine sulfoxide, ®- is C8H11N3O4S . The average molecular weight is 245.256 Da .


Physical And Chemical Properties Analysis

Lamivudine is a small molecule . The exact physical and chemical properties of Lamivudine sulfoxide, ®- were not found in the search results.

Scientific Research Applications

Use in Pharmaceutical Quality Control

  • Scientific Field: Pharmaceutical Quality Control
  • Application Summary: Lamivudine ®-Sulfoxide is used as a pharmaceutical secondary standard and certified reference material . It’s used in quality control laboratories and manufacturers as a cost-effective alternative to the preparation of in-house working standards .

Use in Cancer Treatment and COVID-19 Research

  • Scientific Field: Oncology and Virology
  • Application Summary: Lamivudine, a nucleoside/nucleotide analogue, is being repurposed to improve the outcome of cancer and COVID-19 patients . It has been shown to sensitize cancer cells to chemotherapy and has direct positive effects in the prevention of cancer in hepatitis B or HIV positive patients, independently of chemotherapy or radiotherapy . It’s also being investigated for potential use against SARS-CoV-2 .
  • Methods of Application: Lamivudine is used before or during chemotherapy to prevent reactivation of HBV, and reports suggest enhanced effectiveness of radiotherapy in combination with Lamivudine treatment against cancerous cells or tissues . For COVID-19, studies are being proposed to assess Lamivudine’s potential as an anti-SARS-CoV-2 and anti-COVID-19 antiviral .
  • Results or Outcomes: The anti-cancer properties of Lamivudine are well established, whereas its putative anti-COVID effect is under investigation .

Use in HIV Treatment

  • Scientific Field: Virology
  • Application Summary: Lamivudine is a reverse transcriptase inhibitor used to treat HIV and hepatitis B infections . It is used to treat Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B (HBV) .
  • Methods of Application: Lamivudine is administered orally. The specific dosage and administration would depend on the patient’s condition and response to treatment .
  • Results or Outcomes: Lamivudine has been shown to be effective in reducing the viral load in patients with HIV-1, thereby slowing the progression of the disease .

Use in Hepatitis B Treatment

  • Scientific Field: Hepatology
  • Application Summary: Lamivudine is used to treat chronic hepatitis B infections . It is used to prevent the reactivation of HBV in patients undergoing chemotherapy .
  • Methods of Application: Lamivudine is administered orally. The specific dosage and administration would depend on the patient’s condition and response to treatment .
  • Results or Outcomes: Lamivudine has been shown to be effective in reducing the viral load in patients with HBV, thereby slowing the progression of the disease .

Use in Combination Therapy for HIV Treatment

  • Scientific Field: Virology
  • Application Summary: Lamivudine is often used in combination with other antiretroviral medications to treat HIV-1 . One such combination is Lamivudine/Zidovudine, which is a fixed-dose combination antiretroviral medication .
  • Methods of Application: This combination therapy is administered orally, usually twice a day . The specific dosage and administration would depend on the patient’s condition and response to treatment.
  • Results or Outcomes: The combination of Lamivudine and Zidovudine has been shown to be effective in reducing the viral load in patients with HIV-1, thereby slowing the progression of the disease .

Use in Patients with Renal Impairment

  • Scientific Field: Nephrology
  • Application Summary: Lamivudine has been used in higher-than-recommended doses in patients with varying degrees of renal impairment . This is done to maximize adherence and avoid the inconvenience of liquid formations .
  • Methods of Application: Lamivudine is administered orally. The specific dosage and administration would depend on the patient’s condition and response to treatment .
  • Results or Outcomes: The study found that Lamivudine was well tolerated across all levels of renal function . All lactic acid levels were within normal limits, and no adverse effects were reported .

Safety And Hazards

Lamivudine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

Future Directions

Lamivudine has been shown to sensitize cancer cells to chemotherapy and has direct positive effects in the prevention of cancer in hepatitis B or HIV positive patients, independently of chemotherapy or radiotherapy . Recently, it has been proposed that Lamivudine might be repurposed against SARS-CoV-2 in the context of the COVID-19 pandemic . The anti-cancer properties of Lamivudine are well established, whereas its putative anti-COVID effect is under investigation .

properties

IUPAC Name

4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMQAXFNQNADRZ-AJHSIVBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([S@@]1=O)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lamivudine impurity H

CAS RN

160552-54-5
Record name Lamivudine sulfoxide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160552545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAMIVUDINE SULFOXIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SN4QFF34D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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